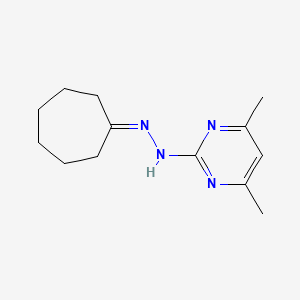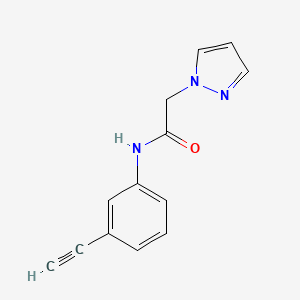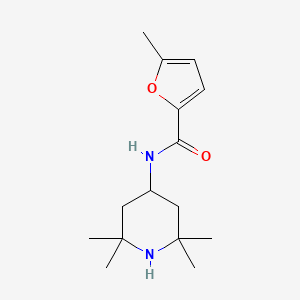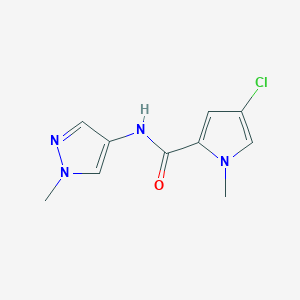
N-(cycloheptylideneamino)-4,6-dimethylpyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cycloheptylideneamino)-4,6-dimethylpyrimidin-2-amine, also known as CHDAP, is a synthetic organic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. CHDAP belongs to the class of pyrimidines and has a unique cycloheptylideneamino substituent attached to its pyrimidine ring.
作用机制
The mechanism of action of N-(cycloheptylideneamino)-4,6-dimethylpyrimidin-2-amine is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-(cycloheptylideneamino)-4,6-dimethylpyrimidin-2-amine induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. Inflammation is reduced through the inhibition of the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines. In the brain, N-(cycloheptylideneamino)-4,6-dimethylpyrimidin-2-amine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and physiological effects:
N-(cycloheptylideneamino)-4,6-dimethylpyrimidin-2-amine has been found to have low toxicity and is well-tolerated in animal studies. The compound is metabolized in the liver and excreted in the urine. In vitro studies have shown that N-(cycloheptylideneamino)-4,6-dimethylpyrimidin-2-amine has a high affinity for DNA, which may contribute to its anticancer activity. The compound has also been found to have antioxidant properties and can scavenge free radicals.
实验室实验的优点和局限性
One advantage of using N-(cycloheptylideneamino)-4,6-dimethylpyrimidin-2-amine in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, the compound has been found to have low toxicity, making it a safe choice for in vitro and in vivo studies. However, one limitation of using N-(cycloheptylideneamino)-4,6-dimethylpyrimidin-2-amine is its moderate yield, which may limit its availability for larger-scale experiments.
未来方向
There are several future directions for the study of N-(cycloheptylideneamino)-4,6-dimethylpyrimidin-2-amine. One potential area of research is the development of N-(cycloheptylideneamino)-4,6-dimethylpyrimidin-2-amine derivatives with improved potency and selectivity for specific targets. Additionally, the use of N-(cycloheptylideneamino)-4,6-dimethylpyrimidin-2-amine in combination with other drugs may enhance its therapeutic effects. Further studies are needed to fully understand the mechanism of action of N-(cycloheptylideneamino)-4,6-dimethylpyrimidin-2-amine and its potential applications in various fields of medicine.
合成方法
The synthesis of N-(cycloheptylideneamino)-4,6-dimethylpyrimidin-2-amine involves the reaction of 2,4,6-trimethylpyrimidine with cycloheptanone in the presence of ammonium acetate and acetic acid. The reaction proceeds through a condensation reaction, followed by cyclization to form N-(cycloheptylideneamino)-4,6-dimethylpyrimidin-2-amine. The yield of the reaction is moderate, and the purity of the product can be improved through recrystallization.
科学研究应用
N-(cycloheptylideneamino)-4,6-dimethylpyrimidin-2-amine has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. The compound has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, N-(cycloheptylideneamino)-4,6-dimethylpyrimidin-2-amine has been found to have anticancer activity by inducing apoptosis in cancer cells. In the field of neuroscience, N-(cycloheptylideneamino)-4,6-dimethylpyrimidin-2-amine has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-(cycloheptylideneamino)-4,6-dimethylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c1-10-9-11(2)15-13(14-10)17-16-12-7-5-3-4-6-8-12/h9H,3-8H2,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUPCLSZVLLBFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN=C2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cycloheptylideneamino)-4,6-dimethylpyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B7539626.png)



![N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B7539663.png)



![N-methyl-2-[4-[[2-[2-(methylsulfonylmethyl)benzimidazol-1-yl]acetyl]amino]piperidin-1-yl]acetamide](/img/structure/B7539704.png)

